molecular formula C14H21ClN2O B14899650 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B14899650
M. Wt: 268.78 g/mol
InChI Key: AGLNHGGYEODMJL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a benzamide group substituted with two methyl groups at positions 3 and 5, and a piperidine ring attached to the nitrogen atom.

Preparation Methods

The synthesis of 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride involves several steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 3,5-Dimethyl-N-(piperidin-3-yl)benzamide. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

Chemical Reactions Analysis

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound with a benzamide moiety substituted with dimethyl groups at the 3 and 5 positions and a piperidine ring at the nitrogen atom. It has a molecular formula of C14H21ClN2OC_{14}H_{21}ClN_2O and a molecular weight of approximately 270.79 g/mol. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in pharmaceutical applications.

Pharmaceutical Development

This compound is investigated for potential biological activities, with preliminary studies suggesting that it may exhibit certain therapeutic effects. Due to its unique structure, which includes a benzamide moiety and a piperidine ring, this compound is significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Interaction studies often focus on its binding affinity to various receptors. Understanding these interactions is crucial for predicting therapeutic outcomes and side effects.

Analogs and Derivatives

Several compounds exhibit structural similarities to this compound. A comparison highlighting their uniqueness is shown in the table below:

Compound NameStructural FeaturesNotable Activities
4-Methyl-N-(piperidin-3-yl)benzamide hydrochlorideMethyl group at position 4 on the benzene ringCardiovascular effects
N-Methyl-N-(piperidin-4-yl)benzamide hydrochlorideN-methyl substitution on piperidineAnalgesic properties
N-(piperidin-4-yl)-2-methoxybenzamideMethoxy group on benzeneAntitumor activity

The uniqueness of this compound lies in its specific substitution pattern that may enhance its selectivity towards particular biological targets compared to other similar compounds. This specificity could lead to distinct pharmacological profiles and therapeutic potentials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and inflammatory pathways .

Biological Activity

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound characterized by a benzamide structure with dimethyl substitutions and a piperidine ring. Its molecular formula is C15H22N2O- HCl, and it has a molecular weight of approximately 270.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features:

  • Benzamide moiety : A functional group that can influence biological interactions.
  • Dimethyl substitutions : Located at the 3 and 5 positions on the benzene ring, potentially affecting lipophilicity and receptor binding.
  • Piperidine ring : Provides structural rigidity and may enhance binding affinity to various biological targets.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antiviral Activity : Initial investigations suggest the compound may interact with viral targets, potentially offering therapeutic effects against viruses such as HIV-1.
  • Antitumor Potential : The compound's structural features may confer selectivity towards cancer cell lines, warranting further exploration in oncology.
  • Neuropharmacological Effects : Given its piperidine component, there is potential for activity in modulating neurotransmitter systems.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors. Key findings include:

  • Receptor Binding Affinity : Studies show that this compound binds effectively to specific targets, which is crucial for predicting therapeutic outcomes and side effects .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals unique biological profiles:

Compound NameStructural FeaturesNotable Activities
4-Methyl-N-(piperidin-3-yl)benzamide hydrochlorideMethyl group at position 4 on the benzene ringCardiovascular effects
N-Methyl-N-(piperidin-4-yl)benzamide hydrochlorideN-methyl substitution on piperidineAnalgesic properties
N-(piperidin-4-yl)-2-methoxybenzamideMethoxy group on benzeneAntitumor activity

The distinct substitution pattern of this compound enhances its selectivity towards particular biological targets compared to these analogs .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antiviral Studies : A recent study demonstrated that derivatives similar to 3,5-dimethyl-N-(piperidin-3-yl)benzamide exhibited significant anti-HIV activity, suggesting that modifications to the piperidine linker can enhance efficacy against resistant strains .
  • Antitumor Activity : Research indicates that compounds with similar structures show promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism of action remains under investigation but may involve apoptosis induction or cell cycle arrest .
  • Pharmacokinetic Profile : The hydrochloride salt form improves solubility and stability, which is critical for oral bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

3,5-dimethyl-N-piperidin-3-ylbenzamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13;/h6-8,13,15H,3-5,9H2,1-2H3,(H,16,17);1H

InChI Key

AGLNHGGYEODMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCCNC2)C.Cl

Origin of Product

United States

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